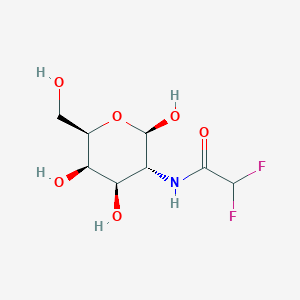
N-Difluoroacetyl-D-Galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “SIZ” is a hypothetical compound used for illustrative purposes in this article
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “SIZ” can be achieved through various synthetic routes, depending on the desired purity and yield. One common method involves the reaction of precursor compounds under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst such as palladium on carbon can yield “SIZ”. The reaction is typically carried out at elevated temperatures (around 100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of “SIZ” can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: “SIZ” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of an oxidizing agent such as potassium permanganate, “SIZ” can be oxidized to form compound C. Similarly, reduction of “SIZ” using a reducing agent like sodium borohydride can yield compound D.
Common Reagents and Conditions: The common reagents used in the reactions of “SIZ” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of “SIZ” depend on the type of reaction and the reagents used. For example, oxidation of “SIZ” can yield compound C, while reduction can produce compound D. Substitution reactions can lead to the formation of various derivatives of “SIZ” depending on the nucleophile used.
Applications De Recherche Scientifique
“SIZ” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, “SIZ” is used as a reagent in various synthetic reactions. In biology, it can be used as a probe to study cellular processes. In medicine, “SIZ” has potential therapeutic applications, such as in the treatment of certain diseases. In industry, “SIZ” is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of “SIZ” involves its interaction with specific molecular targets and pathways. For example, “SIZ” may bind to a particular enzyme and inhibit its activity, leading to a cascade of downstream effects. The exact molecular targets and pathways involved depend on the specific application of “SIZ”.
Comparaison Avec Des Composés Similaires
“SIZ” can be compared with other similar compounds to highlight its uniqueness For instance, compounds E and F have similar structures to “SIZ” but differ in their reactivity and applications While compound E is more reactive and used in different synthetic reactions, compound F has unique applications in the field of medicine
Propriétés
Formule moléculaire |
C8H13F2NO6 |
|---|---|
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
Clé InChI |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















